molecular formula C12H10Cl2N2OS B2663710 N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide CAS No. 105512-63-8

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B2663710
CAS No.: 105512-63-8
M. Wt: 301.19
InChI Key: UCLVGSMQUVDYHP-UHFFFAOYSA-N
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Description

N-[4-(2,5-Dichlorophenyl)-1,3-thiazol-2-yl]propanamide is a thiazole-based compound featuring a 2,5-dichlorophenyl substituent at the 4-position of the thiazole ring and a propanamide group at the 2-position. The chlorine atoms on the phenyl ring and the propanamide moiety contribute to its electronic and steric properties, influencing its reactivity and biological interactions.

Properties

IUPAC Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2OS/c1-2-11(17)16-12-15-10(6-18-12)8-5-7(13)3-4-9(8)14/h3-6H,2H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLVGSMQUVDYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=CS1)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a nucleophilic substitution reaction using 2,5-dichlorobenzyl chloride.

    Formation of the Propanamide Group: The final step involves the acylation of the thiazole derivative with propanoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or disease progression.

    Pathways Involved: It may inhibit key biochemical pathways, leading to the disruption of cellular processes in target organisms.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Comparison:

  • N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]propanamide (CAS: 866153-17-5) This analogue differs in the chlorine substitution pattern (3,4-dichlorophenyl vs. 2,5-dichlorophenyl). The 90% purity of this discontinued product () suggests challenges in synthesis or stability.
  • N-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine (Acta Cryst. E68, o2704)
    Replacing the propanamide with an amine group simplifies the structure but reduces hydrogen-bonding capacity. The 2,4-dichloro substitution alters the dipole moment, which may affect crystallinity and melting points.
Compound Substituent Position Functional Group Purity (%) Key Properties
Target Compound 2,5-Dichlorophenyl Propanamide N/A High polarity, H-bond donor/acceptor
3,4-Dichloro Analogue (CAS: 866153-17-5) 3,4-Dichlorophenyl Propanamide 90 Discontinued, potential stability issues
2,4-Dichloro Analogue 2,4-Dichlorophenyl Amine N/A Lower solubility, simpler structure

Acyl Group Modifications

Key Comparison:

  • However, the bulkier naphthyl group may reduce bioavailability compared to the linear propanamide chain.
  • N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine (CAS: ZINC384217)
    Substituting the amide with a pyridin-3-amine group introduces a basic nitrogen, altering solubility (e.g., higher water solubility at acidic pH) and electronic interactions (e.g., π-π stacking with aromatic residues).

Physicochemical Properties

  • Solubility: The target compound’s propanamide group enhances water solubility compared to non-polar analogues like naphthyl-ethanamide. reports pKa values (2.53–67.36) for related thiazoles, indicating pH-dependent solubility.
  • Melting Points: Thiazoles with electron-withdrawing groups (e.g., Cl, NO₂) exhibit higher melting points due to stronger intermolecular forces. For example, the 3,4-dichloro analogue (CAS: 866153-17-5) may have a higher m.p. than the 2,5-isomer due to closer packing.

Biological Activity

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide is a synthetic compound belonging to the thiazole derivatives family. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, linked to a dichlorophenyl group and a propanamide moiety. This configuration enhances both its chemical stability and biological efficacy.

Molecular Formula

  • Chemical Formula: C12_{12}H10_{10}Cl2_{2}N2_{2}OS
  • CAS Number: 105512-63-8

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth.

Table 1: Antimicrobial Activity

MicroorganismInhibition Zone (mm)MIC (µg/mL)
Escherichia coli1532
Staphylococcus aureus1816
Candida albicans1464

Antitumor Activity

The compound has also shown promise as an antitumor agent. Studies have reported its cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50_{50} (µM)
MCF-7 (Breast Cancer)12.5
HT-29 (Colon Cancer)10.2
A-431 (Skin Cancer)15.0

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in microbial metabolism or cancer cell growth.
  • Receptor Interaction: It could potentially bind to receptors that regulate cellular pathways associated with proliferation and apoptosis.

Case Studies

  • Antimicrobial Study : A recent study evaluated the efficacy of the compound against multi-drug resistant bacteria. Results indicated that it was effective against strains resistant to conventional antibiotics, suggesting potential use in treating infections where standard therapies fail.
  • Cancer Research : Another study focused on the compound's effect on breast cancer cells. The results demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide and its structural analogs?

A convergent synthesis approach is widely used, involving coupling reactions between thiazol-2-amine derivatives and electrophilic intermediates. For example, 3-bromo-N-(thiazol-2-yl)propanamide can react with aryl-substituted oxadiazole thiols in polar aprotic solvents (e.g., DMF) to form bi-heterocyclic hybrids. Reaction optimization often includes reflux conditions, coupling agents like HATU, and bases such as diisopropylethylamine (DIEA) to enhance yields . Similar strategies are applied to analogs, such as substituting 2,5-dichlorophenyl groups or modifying the propanamide chain .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

  • 1H/13C-NMR : To confirm proton environments and carbon frameworks, particularly distinguishing thiazole ring protons (δ ~7.5–8.5 ppm) and propanamide carbonyl signals (δ ~165–170 ppm) .
  • IR Spectroscopy : Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and thiazole ring vibrations (~1500 cm⁻¹) .
  • Melting Point and TLC (Rf values) : Used to assess purity and monitor reaction progress .

Q. What preliminary biological activities have been reported for this compound?

The compound exhibits antibacterial activity by interfering with bacterial protein synthesis, likely through ribosomal targeting, as observed in structurally related thiazol-2-yl acetamide derivatives . Additionally, analogs with sulfonyl or fluorophenyl substituents show potential as glucocorticoid receptor modulators, suggesting versatility in biological targeting .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

SAR analysis involves systematic variation of substituents on the thiazole ring and propanamide chain. For example:

  • Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring enhance antibacterial potency by increasing electrophilicity .
  • Sulfonyl or amino groups on the propanamide chain improve receptor-binding affinity, as seen in glucocorticoid receptor modulators .
    Methodologically, combinatorial libraries of analogs are synthesized and screened using high-throughput assays to identify critical pharmacophores .

Q. What crystallographic strategies resolve molecular conformation and intermolecular interactions?

Single-crystal X-ray diffraction is employed to determine hydrogen-bonding patterns and packing arrangements. For example, the 2,5-dichlorophenyl group often adopts a planar conformation, with hydrogen bonds directing toward the thiazole nitrogen, stabilizing the crystal lattice . High-resolution data (R factor <0.05) and low-temperature (100 K) measurements minimize thermal motion artifacts .

Q. How can computational modeling predict binding modes to biological targets?

Molecular docking and MD simulations are used to study interactions with targets like bacterial ribosomes or glucocorticoid receptors. Key steps include:

  • Protein Preparation : Using crystallographic data (e.g., PDB entries) for receptor structures.
  • Ligand Parameterization : Assigning partial charges to the compound’s electronegative groups (Cl, S).
  • Binding Free Energy Calculations : MM-GBSA or QM/MM methods validate docking poses .

Q. How do researchers address contradictions in biological activity data across studies?

Discrepancies often arise from differences in assay conditions (e.g., bacterial strains, cell lines) or compound purity. Strategies include:

  • Standardized Protocols : Replicating assays under controlled conditions (e.g., MIC testing per CLSI guidelines) .
  • Metabolite Profiling : LC-MS/MS to rule out degradation products .
  • Structural Validation : Rechecking NMR and crystallographic data to confirm compound identity .

Q. What strategies improve solubility and stability for in vitro assays?

  • Co-solvent Systems : Use DMSO-water mixtures (≤1% DMSO) to maintain solubility without cytotoxicity.
  • pH Adjustment : Buffers near the compound’s pKa (~2.5–3.0 for thiazole NH) enhance aqueous stability .
  • Prodrug Design : Esterification of the propanamide group to increase lipophilicity and membrane permeability .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Conditions

IntermediateReaction ConditionsYield (%)Reference
3-Bromo-N-(thiazol-2-yl)propanamideThiazol-2-amine + 3-bromopropanoyl chloride, DCM, 0°C85–90
5-Aryl-oxadiazole-2-thiolsCyclization of aryl hydrazides, POCl3, reflux70–75

Q. Table 2: Spectroscopic Data for Representative Analog

Functional GroupNMR (δ, ppm)IR (cm⁻¹)
Thiazole C-H7.8 (s, 1H)1510 (C=N stretch)
Propanamide C=O168.5 (13C)1650 (C=O stretch)
Dichlorophenyl Cl-750 (C-Cl bend)

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